Methyl 4,6-dimethylnicotinate
CAS No.: 69971-44-4
Cat. No.: VC3852725
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69971-44-4 |
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Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | methyl 4,6-dimethylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 |
Standard InChI Key | XKPZKJCXLVXCRE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1C(=O)OC)C |
Canonical SMILES | CC1=CC(=NC=C1C(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 4,6-dimethylnicotinate is CHNO, with a molecular weight of 165.19 g/mol. Its structure consists of a pyridine ring substituted with methyl groups at positions 4 and 6 and a methyl ester at position 3 (Figure 1).
Key Inferred Properties:
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Density: ~1.1 g/cm³ (analogous to methyl 6-methylnicotinate ).
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Boiling Point: Estimated at 220–230°C based on similar esters .
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Melting Point: Likely between 30–40°C, considering the impact of methyl groups on crystallinity .
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Solubility: Expected to be soluble in polar organic solvents (e.g., DMF, THF) due to the ester moiety .
Table 1: Comparative Properties of Methyl Nicotinate Derivatives
Synthesis and Reaction Pathways
Conventional Esterification Approach
Methyl nicotinate derivatives are typically synthesized via acid-catalyzed esterification. For methyl 4,6-dimethylnicotinate, the hypothetical route would involve:
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Starting Material: 4,6-Dimethylnicotinic acid.
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Reagent: Methanol in the presence of concentrated sulfuric acid.
Reaction Equation:
Alternative Pathways from γ-Butyrolactone
A method described for synthesizing 6-methyl nicotine derivatives involves γ-butyrolactone and methyl 6-methylnicotinate under basic conditions . Adapting this for 4,6-dimethylnicotinate:
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Step 1: React γ-butyrolactone with NaH in DMF at 0°C.
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Step 2: Introduce methyl 4,6-dimethylnicotinate, followed by room-temperature stirring.
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Step 3: Hydrolyze the intermediate with HCl and purify via pH adjustment .
Industrial and Research Applications
Organic Synthesis Intermediate
Methyl 4,6-dimethylnicotinate serves as a precursor for synthesizing complex heterocycles. For instance, ethyl 2-amino-4,6-dimethylnicotinate undergoes cyclization to form pyrido[2,3-d]pyrimidines, suggesting analogous reactivity for the methyl ester variant.
Material Science
The compound’s stability and solubility profile make it a candidate for functionalizing polymers or coatings, though direct evidence remains unexplored.
Challenges and Future Directions
Synthetic Optimization
Current methods for related compounds face challenges in regioselectivity and yield. For example, methyl 6-methylnicotinate synthesis requires precise stoichiometry of NaH and γ-butyrolactone . Future work on methyl 4,6-dimethylnicotinate should explore catalytic systems to improve efficiency.
Biological Screening
In vitro studies are needed to validate inferred antimicrobial and CNS activities. Comparative assays with methyl 6-methylnicotinate could elucidate structure-activity relationships.
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